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Compound Name: Febantel

Cat. No.: B1672320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the anthelmintic

drug Febantel. It covers the crystallographic data, molecular geometry, and intermolecular

interactions, along with detailed experimental protocols for crystal structure determination.

Additionally, a workflow for polymorph screening, a critical aspect of pharmaceutical

development, is presented. While the crystal structure of Febantel is well-documented, this

guide also addresses the current landscape of crystallographic data for its synthetic

derivatives.

Crystal Structure of Febantel
Febantel ((N-[2-[(2-methoxyacetyl)amino]-4-(phenylthio)phenyl]-N'-methoxycarbonyl-

carbamimidoyl)carbamic acid methyl ester) is a pro-benzimidazole anthelmintic agent. Its

efficacy and stability are intrinsically linked to its three-dimensional structure in the solid state.

Crystallographic Data
The crystal structure of Febantel has been determined by single-crystal X-ray diffraction. The

crystallographic data is deposited in the Cambridge Structural Database (CSD) under the

deposition number 872402.[1] The key crystallographic parameters are summarized in the

table below.
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Parameter Value Reference

CCDC Deposition Number 872402 [1]

Empirical Formula C₂₀H₂₂N₄O₆S [2]

Formula Weight 446.48 [2]

Crystal System Monoclinic [3]

Space Group P2₁/c [3]

a (Å) 14.8687 (6) [3]

b (Å) 7.2434 (2) [3]

c (Å) 12.5592 (4) [3]

α (°) 90 [3]

β (°) 107.5586 (8) [3]

γ (°) 90 [3]

Volume (Å³) 1289.61 (8) [3]

Z 4 [3]

Note: Detailed atomic coordinates, bond lengths, and angles are available in the

Crystallographic Information File (CIF) corresponding to CCDC 872402, which can be

accessed via the CCDC website.[4][5][6][7][8][9][10][11]

Molecular Geometry and Intermolecular Interactions
The molecular structure of Febantel is characterized by a central phenyl ring substituted with a

methoxyacetylamino group and a phenylthio group. A key feature is the guanidino-like moiety

with two methoxycarbonyl substituents.

The conformation of the molecule is stabilized by intramolecular hydrogen bonds. In the crystal

packing, molecules are linked by a network of intermolecular hydrogen bonds, forming a stable

three-dimensional supramolecular architecture.[3] These interactions are crucial for the

physical properties of the solid form, including its melting point and dissolution rate.
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Crystal Structure of Febantel Derivatives
A comprehensive search of the crystallographic literature and databases reveals a notable lack

of publicly available single-crystal X-ray diffraction data for synthetic derivatives of Febantel.
While the crystal structures of its main metabolites, fenbendazole and oxfendazole, are known,

studies detailing the synthesis and crystallographic analysis of novel Febantel analogs are

scarce.[1][12]

This represents a significant gap in the understanding of the structure-activity relationship of

this class of compounds and an opportunity for further research. The synthesis and

crystallographic analysis of Febantel derivatives could provide valuable insights for the design

of new anthelmintic agents with improved properties.

Experimental Protocols
The determination of the crystal structure of Febantel and the screening for its different

polymorphic forms involve several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the precise three-dimensional arrangement of

atoms in a crystalline solid.

Methodology:

Crystal Growth: Single crystals of Febantel suitable for X-ray diffraction are typically grown

by slow evaporation of a saturated solution in an appropriate solvent.

Data Collection: A selected single crystal is mounted on a goniometer and placed in a

diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction

pattern is recorded on a detector as the crystal is rotated. For the determination of the crystal

structure of Febantel (CCDC 872402), data was collected on an Oxford Diffraction Xcalibur

diffractometer with a Sapphire3 CCD detector using Mo Kα radiation.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The structure is then solved using direct methods

or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen
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atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated

positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for fingerprinting crystalline phases, identifying polymorphs, and

assessing the crystallinity of a sample.

Methodology:

Sample Preparation: A small amount of the powdered sample is gently packed into a sample

holder.

Data Collection: The sample is placed in a powder diffractometer, and a divergent beam of

X-rays is directed at the sample. The detector scans a range of 2θ angles to record the

intensity of the diffracted X-rays.

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a characteristic

fingerprint of the crystalline phases present in the sample. This can be compared to

reference patterns to identify the material and its polymorphic form.

Polymorph Screening Workflow
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical

consideration in pharmaceutical development as different polymorphs can have different

physical properties. A systematic polymorph screen is essential to identify all possible

crystalline forms of a drug substance.
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Caption: A workflow diagram for a typical polymorph screening process of an active

pharmaceutical ingredient.

Conclusion
The crystal structure of Febantel is well-characterized, providing a solid foundation for

understanding its physicochemical properties. The detailed crystallographic data, available

through the CCDC, is invaluable for computational modeling and solid-state characterization.

However, the lack of publicly available crystal structures for its synthetic derivatives highlights a

key area for future research. The synthesis of novel Febantel analogs and their

crystallographic analysis will be crucial for the rational design of next-generation anthelmintic

drugs with enhanced efficacy and improved pharmaceutical profiles. The experimental

protocols and workflows outlined in this guide provide a framework for researchers in the field

to pursue these investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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